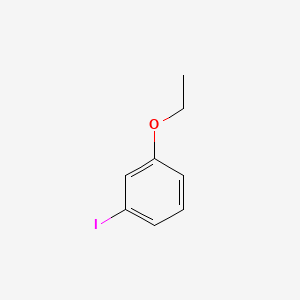

1-Ethoxy-3-iodobenzene

Description

Overview of Ether-Substituted Aryl Iodides in Chemical Research

The presence of an ether group, such as the ethoxy group in 1-Ethoxy-3-iodobenzene, on an aryl iodide ring introduces specific electronic and steric properties that researchers can exploit for targeted synthesis. Ether groups are generally electron-donating, which can influence the reactivity and regioselectivity of reactions on the aromatic ring.

Research has demonstrated the utility of ether-substituted aryl iodides in various synthetic applications. For example, they are key substrates in the Ullmann ether synthesis, a reaction that couples aryl halides with alcohols to produce alkyl aryl ethers. union.edu While this reaction works best with aryl iodides, recent developments have focused on one-pot procedures that allow for the use of aryl bromides, which are converted in situ to the more reactive aryl iodide via a Finkelstein-type halogen exchange before coupling. union.edu

Furthermore, ether-substituted aryl iodides are used in the synthesis of complex molecules. For instance, 1-ethoxy-4-iodobenzene has been utilized as a component in the palladium-catalyzed synthesis of sulfones. rsc.org In another study, the iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes, which are types of aryl ethers, was shown to be a broadly applicable method for synthesizing 3-iodobenzo[b]furans. nih.gov The development of metal-free O-arylation methods has also seen the use of aryl iodides, which can be converted in situ to hypervalent iodine salts that then react with phenols to form diaryl ethers. beilstein-journals.org This highlights the ongoing innovation in creating C-O bonds using these versatile precursors.

The selective hydroxylation of aryl iodides to produce phenols, which can then be reacted in situ with alkyl halides, provides an efficient route to various alkyl aryl ethers. thieme-connect.com This transformation is often achieved using copper catalysis. thieme-connect.com The chemoselective reduction of certain functional groups in the presence of an ether-substituted aryl halide moiety is also an area of active research, demonstrating the compatibility of this functional group arrangement with various modern synthetic methods. rsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Iodophenetole |

| 3-Iodophenol (B1680319) |

| Ethyl iodide |

| Potassium carbonate |

| 1-Ethoxy-4-iodobenzene |

| 3-iodobenzo[b]furans |

| Phenylmagnesium iodide |

| Benzyl 3-ethoxyphenyl sulfone |

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGQMEPFSWIPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347224 | |

| Record name | 3-Iodophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29052-00-4 | |

| Record name | 3-Iodophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 3 Iodobenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. orgosolver.comchemistry.coach The mechanism typically proceeds through a two-step process: the initial attack of the electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. minia.edu.eg

Mechanistic Principles of EAS with Ethoxy-Iodobenzene Substrates

In the case of 1-ethoxy-3-iodobenzene, the benzene ring acts as a nucleophile, attacking an incoming electrophile. lumenlearning.com The presence of both an ethoxy and an iodo group on the benzene ring influences the reaction's pathway. The ethoxy group, with its lone pair of electrons on the oxygen atom, can donate electron density to the ring through resonance, thereby activating it towards electrophilic attack. lumenlearning.comyoutube.com Conversely, the iodine atom, being more electronegative than carbon, withdraws electron density from the ring through an inductive effect, which deactivates the ring. lumenlearning.com However, like other halogens, iodine also possesses lone pairs of electrons that can be donated to the ring via resonance, which works in opposition to the inductive effect.

Substituent Effects on Reaction Regioselectivity and Kinetics

The directing effects of the substituents on this compound determine the position of the incoming electrophile. Both the ethoxy group (-OEt) and the iodo group (-I) are classified as ortho-, para-directors. lumenlearning.comyoutube.com This is because they can stabilize the positive charge of the arenium ion intermediate through resonance when the electrophile adds to the ortho or para positions relative to them.

In a disubstituted benzene ring like this compound, the regioselectivity is primarily governed by the more strongly activating group. masterorganicchemistry.com The ethoxy group is a more potent activating group than the deactivating iodo group. Therefore, the positions ortho and para to the ethoxy group are the most likely sites for electrophilic attack. The possible positions for substitution are C2, C4, and C6.

C2-substitution (ortho to ethoxy, ortho to iodo): This position is activated by the ethoxy group but also subject to steric hindrance from both adjacent substituents.

C4-substitution (para to ethoxy, ortho to iodo): This position is strongly activated by the ethoxy group and is generally favored electronically.

C6-substitution (ortho to ethoxy, meta to iodo): This position is activated by the ethoxy group and is sterically less hindered than the C2 position.

Considering both electronic and steric factors, electrophilic substitution is most likely to occur at the C4 and C6 positions. The C4 position is electronically favored due to the powerful para-directing effect of the ethoxy group. The C6 position is also a likely candidate due to activation from the ethoxy group and being meta to the deactivating iodo group. The C2 position is generally disfavored due to significant steric hindrance. masterorganicchemistry.com The precise ratio of products would depend on the specific electrophile and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom in this compound provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing new C-C bonds. nobelprize.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgtcichemicals.com This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nobelprize.orgrsc.org

This compound is an excellent substrate for Suzuki-Miyaura coupling, enabling the synthesis of various biaryl compounds. organic-chemistry.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water. nih.gov

The scope of the reaction is broad, allowing for the coupling of this compound with a diverse array of aryl- and heteroarylboronic acids. This provides access to a library of substituted 3-ethoxybiphenyls, which are valuable intermediates in medicinal chemistry and materials science.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Ethoxybiphenyl | 95 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 3-Ethoxy-4'-methoxybiphenyl | 88 | nih.gov |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3-(2-Thienyl)ethoxybenzene | 91 | nih.gov |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org

This compound readily participates in Sonogashira coupling reactions, allowing for the introduction of an alkyne moiety at the 3-position of the ethoxybenzene ring. The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgmdpi.com Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

This reaction provides a direct route to 1-alkynyl-3-ethoxybenzene derivatives, which are versatile building blocks for the synthesis of more complex molecules, including polymers and biologically active compounds. mdpi.com The scope of the reaction is extensive, accommodating a wide variety of terminal alkynes. organic-chemistry.orggelest.com

Table 2: Examples of Sonogashira Coupling with this compound

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 1-Ethoxy-3-(phenylethynyl)benzene | 92 | wikipedia.orgmdpi.com |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 1-Ethoxy-3-((trimethylsilyl)ethynyl)benzene | 89 | gelest.com |

| 1-Hexyne | Pd/C | CuI | Et₃N | Water | 1-(Hex-1-yn-1-yl)-3-ethoxybenzene | 85 | beilstein-journals.org |

Other Palladium-Mediated Coupling Processes

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. cem.comnobelprize.org this compound, as an aryl iodide, is an excellent substrate for these transformations due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts, which is the initial step in most cross-coupling catalytic cycles. wuxiapptec.com

Sonogashira Coupling: The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a powerful method for synthesizing substituted alkynes. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.combeilstein-journals.orgbeilstein-journals.orgwalisongo.ac.id Given the high reactivity of aryl iodides, this compound is expected to readily participate in Sonogashira couplings with various terminal alkynes, providing access to a range of 1-ethoxy-3-(alkynyl)benzene derivatives. Studies on similar iodobenzene (B50100) derivatives have shown high conversion rates under mild conditions. beilstein-journals.orgbeilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new C-C bond at the vinylic position. cem.comacs.orgnih.gov This reaction, catalyzed by palladium complexes, is tolerant of a wide array of functional groups. cem.comnih.gov The reaction of this compound with various alkenes would proceed via the established Mizoroki-Heck mechanism, leading to the formation of substituted stilbene (B7821643) and cinnamate (B1238496) analogues. Research on the Heck reaction of iodobenzene with alkenes has demonstrated high yields and efficiency, often accelerated by microwave irradiation or conducted in environmentally benign solvents like water or ionic liquids. cem.comacs.orgrsc.orgrsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines. The general reactivity order for the aryl halide is I > Br > Cl. wuxiapptec.com Research has shown that aryl iodides bearing electron-donating groups, such as an ethoxy group, are suitable substrates for this transformation. For instance, the amination of the structurally similar 1-iodo-4-ethoxybenzene proceeds in high yield. acs.org Therefore, this compound is expected to couple efficiently with a variety of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.orgrsc.org

Table 1: Overview of Palladium-Mediated Coupling Reactions with this compound Analogs This table presents representative conditions based on studies with similar aryl iodides.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Typical Yields |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | High |

| Heck Reaction | Pd(OAc)₂ | NaOAc / ⁱPr₂NH | DMF / Water | High |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / NaOᵗBu | Toluene | High |

Nickel-Catalyzed Transformations

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. yale.edu Nickel catalysts have shown unique reactivity, particularly in cross-electrophile couplings.

Nickel-catalyzed carbonylative cross-coupling reactions enable the synthesis of ketones from two different electrophiles and a carbon monoxide (CO) source. dicp.ac.cn This three-component reaction avoids the need for pre-formed organometallic reagents. nih.gov In a typical carbonylative cross-electrophile coupling, an aryl halide like this compound can be coupled with an alkyl halide in the presence of a nickel catalyst, a reductant, and CO gas. Recent advancements have utilized electrochemical methods to drive this transformation, avoiding stoichiometric metal reductants. nih.gov The reaction is believed to proceed through a Ni(I) intermediate which can react with both the aryl and alkyl halides.

Nickel-catalyzed reductive cross-coupling, also known as cross-electrophile coupling (XEC), directly joins two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant like manganese or zinc powder. oaepublish.comoaes.ccnih.gov This method is highly functional-group tolerant. nih.gov The reaction of this compound with an alkyl halide under these conditions would lead to the formation of 1-alkyl-3-ethoxybenzene. The mechanism of these reactions is complex and can vary depending on the substrates, ligands, and reductant used, but often involves Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles and the formation of radical intermediates. oaepublish.comoaes.cc Asymmetric versions of this reaction have also been developed, allowing for the enantioselective synthesis of chiral products from aryl iodides. nih.gov

Table 2: Nickel-Catalyzed Transformations of Aryl Iodides This table outlines general conditions for reactions involving aryl iodides like this compound.

| Reaction Type | Catalyst System | Coupling Partners | Key Features |

| Carbonylative Cross-Electrophile Coupling | NiCl₂·dme / Co(acac)₃ | Aryl Iodide, Alkyl Halide, CO | Forms unsymmetrical aryl-alkyl ketones. nih.gov |

| Reductive Cross-Coupling | NiCl₂ / Ligand (e.g., bipyridine) / Reductant (Mn or Zn) | Aryl Iodide, Alkyl Halide | Direct C(sp²)-C(sp³) bond formation; high functional group tolerance. nih.gov |

Carbonylative Cross-Electrophile Coupling Reactions

Gold-Catalyzed Carbon-Heteroatom (C-O) Coupling Reactions

While palladium and copper have dominated the field of C-O cross-coupling, gold catalysis has emerged as a valuable alternative. chemrxiv.org Gold catalysts can exhibit unique selectivity and reactivity. Ligand-enabled gold-catalyzed C(sp²)-O cross-coupling reactions of aryl iodides with aliphatic alcohols have been developed. chemrxiv.org This methodology allows for the synthesis of aryl alkyl ethers. In this context, this compound could potentially be coupled with various alcohols in the presence of a gold catalyst and a suitable ligand. Gold's high redox potential has historically made oxidative addition to aryl halides challenging, but recent research has overcome this limitation through careful ligand design. chemrxiv.org Oxidative coupling reactions using gold catalysts and hypervalent iodine reagents as oxidants have also been reported for the formation of biaryl compounds or for acyloxylation. frontiersin.orgchimia.ch

Copper-Mediated Coupling and Chalcogenation Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming C-O, C-S, and C-N bonds. this compound, as an activated aryl halide, is a suitable substrate for these transformations. Copper-mediated coupling with alcohols or phenols would yield diaryl or aryl alkyl ethers. Similarly, coupling with thiols or their corresponding salts (thiolates) provides a direct route to aryl sulfides, a process known as chalcogenation. These reactions often require high temperatures, but modern catalyst systems with specific ligands have enabled these transformations to proceed under milder conditions.

Rhodium-Catalyzed C-H Functionalization Strategies

Rhodium-catalyzed C-H functionalization has become a powerful strategy for the direct formation of C-C and C-heteroatom bonds, offering high atom economy. nih.gov These reactions typically proceed via a directing group on the substrate that coordinates to the rhodium center, facilitating the cleavage of a specific C-H bond. While this compound itself lacks a common directing group, it could be a coupling partner in rhodium-catalyzed reactions. For instance, arenes can be coupled with various partners through C-H activation. snnu.edu.cnrsc.org Alternatively, the ethoxy group could potentially direct C-H activation at the ortho position under specific conditions, although this is less common than with other directing groups. More relevantly, rhodium catalysts have been used for the C-H alkylation of other heterocycles where an aryl iodide could act as a precursor to a coupling partner. mdpi.combeilstein-journals.org The mechanism of these reactions is often proposed to involve a Rh(III)/Rh(V) or Rh(I)/Rh(III) catalytic cycle. nih.gov

Mechanistic Insights into Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination, Ligand Effects, Catalyst Poisoning)

The participation of this compound in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, is governed by fundamental organometallic steps. These include oxidative addition and reductive elimination, with the efficiency and outcome of the reaction being significantly influenced by ligand effects and potential catalyst poisoning.

Oxidative Addition: This is often the initial and rate-determining step in many cross-coupling reactions. The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. The reactivity of aryl halides in oxidative addition typically follows the trend I > Br > Cl > F, making aryl iodides like this compound highly reactive substrates. The electron-donating nature of the ethoxy group can further influence the electron density at the carbon atom, affecting the rate of oxidative addition. For instance, studies on rhodium complexes have shown that iodobenzene undergoes oxidative addition to form a distorted octahedral rhodium(III) species. rsc.orgresearchgate.net

Reductive Elimination: This is the final step in many cross-coupling catalytic cycles, where the new carbon-carbon or carbon-heteroatom bond is formed, and the palladium(0) catalyst is regenerated. numberanalytics.com The two ligands to be coupled are eliminated from the palladium(II) center. numberanalytics.comlibretexts.org The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium center. libretexts.org For example, sterically bulky ancillary ligands can promote reductive elimination by relieving steric strain in the complex. libretexts.org The formation of the desired product and regeneration of the active catalyst are key outcomes of this step. numberanalytics.com

Ligand Effects: The choice of ligand coordinated to the palladium center is crucial for the success of the catalytic reaction. nih.gov Ligands can influence the solubility, stability, and reactivity of the catalyst. rsc.org For instance, phosphine ligands are commonly used, and their steric and electronic properties can be tuned to optimize the reaction. nih.govrsc.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands due to the high thermal stability of their palladium complexes. mdpi.com The ligand can affect the rate of both oxidative addition and reductive elimination, and in some cases, can even control the regioselectivity of the reaction. rsc.orgnih.gov For example, in the palladium-catalyzed diarylation of vinyl esters, the choice of ligand was shown to have a significant impact on the reaction's chemoselectivity and the leaching of palladium into the product. mdpi.com

Catalyst Poisoning: The deactivation of the catalyst, or catalyst poisoning, can occur when certain species bind strongly to the active sites of the catalyst, preventing it from participating in the catalytic cycle. wikipedia.orgyoutube.com Common catalyst poisons for palladium catalysts include compounds containing sulfur, phosphorus, and certain nitrogen-containing heterocycles. wikipedia.org In reactions involving this compound, impurities in the starting material or byproducts formed during the reaction could potentially act as catalyst poisons. For example, nitrogen-containing compounds are known to have an inhibitory effect on hydrogenation catalysts. mdpi.com While often undesirable, controlled catalyst poisoning can sometimes be used to improve the selectivity of a reaction. wikipedia.org

Reactivity in Hypervalent Iodine Chemistry

This compound can serve as a precursor for the synthesis of hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and reactivity. rsc.org

Formation and Reactivity of Hypervalent Iodine Derivatives from this compound

Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than +1. princeton.edu Aryl-λ³-iodanes, a class of hypervalent iodine(III) compounds, can be synthesized from aryl iodides like this compound through oxidation. princeton.edu The oxidation process expands the valence shell of the iodine atom beyond the octet.

The general structure of these compounds features a pseudotrigonal bipyramid geometry, with the aryl group and two lone pairs of electrons in the equatorial positions and two heteroatom ligands in the apical positions. princeton.edu This arrangement results in a linear, polarizable 3-center-4-electron (3c-4e) bond between the iodine and the two apical ligands. rsc.org This bonding makes the iodine atom electrophilic and susceptible to nucleophilic attack. rsc.org

The reactivity of these hypervalent iodine derivatives is based on two main processes: ligand exchange and reductive elimination. rsc.org In ligand exchange, one of the apical ligands is replaced by a nucleophile. This is followed by reductive elimination, where a new bond is formed between the nucleophile and the aryl group, and the iodine is reduced back to its normal valency, releasing iodobenzene (or in this case, this compound) as a byproduct. princeton.edu This reductive elimination is a key driving force for the reactivity of these compounds. princeton.edubeilstein-journals.org

A variety of hypervalent iodine(III) reagents can be prepared, including (diacetoxyiodo)arenes and [bis(trifluoroacetoxy)iodo]arenes, by treating the parent aryl iodide with appropriate oxidizing agents. rsc.org For instance, (diacetoxyiodo)benzene (B116549) (PIDA) can be synthesized by treating iodobenzene with peracetic acid in acetic acid. rsc.org Similarly, hypervalent iodine compounds containing both I(III) and I(V) moieties have been synthesized from o-nitroiodobenzene. rsc.org

Applications in Oxidative Functionalizations

Hypervalent iodine compounds derived from this compound have potential applications in a wide range of oxidative functionalization reactions. rsc.org They are considered environmentally benign alternatives to heavy metal oxidants. rsc.orgprinceton.edu

These reagents can be used for the oxidation of various functional groups. princeton.edu For example, they can be employed in the α-acetoxylation of ketones, where the hypervalent iodine reagent is activated by a Lewis acid. rsc.org They can also mediate the enantioselective oxyarylation of alkenes. rsc.org

Furthermore, hypervalent iodine reagents are used in reactions such as the Hofmann rearrangement of carboxamides to carbamates, where the hypervalent species can be generated in situ from iodobenzene. organic-chemistry.org They can also be used to promote the sp³ C-H oxidation of nitromethyl aryl ketones to provide α-keto esters and amides. organic-chemistry.org The catalytic oxidative ring-opening of cyclopropanes to synthesize 1,3-difunctionalized products, such as 1,3-diols and 1,3-diamines, has also been demonstrated using aryl iodide catalysis. nih.gov

A summary of potential oxidative functionalizations is presented in the table below.

| Reaction Type | Substrate | Product | Reagent System |

| α-Acetoxylation | Ketone | α-Acetoxy ketone | Chiral λ³-iodane / Oxidant / Acetic Acid / Lewis Acid |

| Oxyarylation | Alkene | Cyclized product | λ³-iodane |

| Hofmann Rearrangement | Carboxamide | Carbamate | Iodobenzene / Oxone / HFIP |

| C-H Oxidation | Nitromethyl aryl ketone | α-Keto ester/amide | Ion-supported (diacetoxyiodo)benzene |

| Oxidative Ring Opening | Cyclopropane | 1,3-Diol / 1,3-Diamine | Aryl iodide / Oxidant |

Radical-Mediated Processes and Aryne Generation

The carbon-iodine bond in this compound can also undergo homolytic cleavage to generate radical intermediates, and related di-iodobenzene analogs are potential precursors for aryne formation.

Investigating C-I Bond Homolysis and Radical Intermediates

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage upon photolysis or pyrolysis to form an aryl radical and an iodine radical. chemrxiv.orgrsc.org This process generates a radical intermediate, which is an electron-deficient species with an unpaired electron. libretexts.org The stability of the resulting aryl radical is influenced by the substituents on the aromatic ring. libretexts.org

Once formed, these radical intermediates can undergo various reactions, including:

Abstraction: The radical can abstract a hydrogen atom from another molecule. libretexts.org

Dimerization: Two radicals can combine to form a dimer. libretexts.org

Addition: The radical can add to a π bond. libretexts.org

For example, the photolysis of 1,2-diiodobenzene (B1346971) has been shown to produce a 2-iodophenyl radical from the triplet excited state. chemrxiv.org In the presence of a trapping agent like anthracene (B1667546), the initially formed radicals can react to form complex mixtures. caltech.edu

Potential for Aryne Formation from Di-iodobenzene Analogues

Arynes, particularly benzyne (B1209423), are highly reactive intermediates that can be generated from various precursors, including di-haloarenes. wikipedia.org While this compound itself is not a direct precursor to benzyne, the study of di-iodobenzene analogues provides insight into potential aryne formation mechanisms.

One method for generating arynes involves the dehalogenation of 1,2-dihaloarenes. wikipedia.org For instance, the photolysis of 1,2-diiodobenzene can lead to the formation of benzyne through a two-step process involving the elimination of both iodine atoms. chemrxiv.orgrsc.org Mechanistic studies suggest that the C-I bonds break homolytically. chemrxiv.orgrsc.org

Another route to arynes involves the reaction of di-haloarenes with organometallic reagents. For example, the reaction of 1,4-dibromo-2,5-diiodobenzene (B1312432) with an excess of a Grignard reagent can generate an aryne intermediate through metal-halogen exchange followed by elimination. sci-hub.se

The generation of arynes from silylated aryl triflates is another well-established method. acs.org This involves the fluoride-induced elimination of the silyl (B83357) and triflate groups. acs.org

The reactivity of arynes is characterized by their ability to undergo various cycloaddition and nucleophilic addition reactions. wikipedia.org For example, benzyne can be trapped by dienes like furan (B31954) or anthracene in [4+2] cycloaddition reactions to form triptycene (B166850) derivatives. wikipedia.org

Derivatization and Further Functionalization Strategies

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups: the ethoxy (-OEt) group and the iodo (-I) group. This allows for a wide range of derivatization and functionalization strategies, enabling the construction of complex molecular architectures. These strategies can be broadly categorized into selective interconversions of the existing functional groups and the orthogonal derivatization of the aromatic ring.

Selective Functional Group Interconversions

Functional group interconversion (FGI) involves the transformation of one functional group into another without altering the carbon skeleton. In this compound, the carbon-iodine (C-I) bond is the primary site for such transformations due to its high reactivity, particularly in metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are powerful tools for forming C-C, C-N, and C-O bonds, with aryl iodides being highly reactive substrates. nih.govwuxiapptec.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. The reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions. nih.govmdpi.com For this compound, this provides a direct route to 3-alkoxy-substituted biphenyls. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf > Cl. nih.gov

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. walisongo.ac.idnrochemistry.com It is a highly reliable method for the synthesis of arylalkynes. The reaction can often be carried out at room temperature. nrochemistry.com This transformation on this compound yields 1-alkynyl-3-ethoxybenzene derivatives.

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. acs.orgacs.org This reaction provides a means to introduce vinyl groups or more complex unsaturated moieties at the 3-position of the ethoxybenzene core.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. nih.govorganic-chemistry.org This is a key method for synthesizing arylamines from aryl halides and is applicable to a wide variety of amine nucleophiles, including aliphatic and aromatic amines. wuxiapptec.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Iodides

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type (from this compound) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Ba(OH)₂ | DME/H₂O, Toluene | 3-Ethoxy-biphenyl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Diisopropylamine | THF, Et₃N | 1-Alkynyl-3-ethoxybenzene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, NaOAc | DMF, Ionic Liquids | 1-Ethoxy-3-vinylbenzene derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂/Ligand (e.g., XPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | N-Aryl-3-ethoxyaniline derivative |

Formation and Reaction of Organometallic Intermediates: The C-I bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a nucleophilic one.

Grignard Reagent Formation: Aryl iodides react with magnesium metal to form organomagnesium halides (Grignard reagents). sigmaaldrich.com The resulting 3-ethoxyphenylmagnesium iodide can react with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce diverse functional groups. organic-chemistry.orglibretexts.org

Organolithium Reagent Formation: Halogen-metal exchange, typically with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, can convert the aryl iodide into an aryllithium species. google.comresearchgate.net This 3-ethoxyphenyllithium is a potent nucleophile for C-C bond formation.

Orthogonal Derivatization of Substituted Aromatics

Orthogonal derivatization refers to the selective functionalization of one site on a molecule in the presence of other reactive sites. The distinct electronic properties and reactivity patterns of the ethoxy and iodo groups on the this compound ring provide a basis for such selective transformations.

The C-I bond is the most reactive site for transformations involving organometallic intermediates, such as palladium-catalyzed cross-coupling, halogen-metal exchange, and Grignard formation. nrochemistry.comresearchgate.net This high reactivity allows for the selective modification at the C3 position while leaving the rest of the molecule, including the ethoxy group and other C-H bonds, intact. For instance, in a molecule containing both iodo and chloro substituents, palladium coupling reactions will selectively occur at the C-I bond. nih.gov

Conversely, the ethoxy group is an ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions due to its electron-donating nature. This allows for the introduction of electrophiles at positions C2, C4, and C6. The iodine atom is deactivating for EAS but also directs ortho/para. The combined influence of the two groups would direct incoming electrophiles primarily to the C2, C4, and C6 positions.

This difference in reactivity—cross-coupling at the C-I bond and electrophilic substitution at the C-H bonds activated by the ethoxy group—is the cornerstone of orthogonal derivatization for this scaffold. One can first perform a cross-coupling reaction at the C3 position and then introduce another substituent via EAS, or vice versa.

Furthermore, directed ortho-metalation (DoM) is a powerful strategy where a functional group directs deprotonation to its adjacent position. acs.org While the ethoxy group is a relatively weak directing group for lithiation compared to functionalities like amides or carbamates, it can still direct metalation to the C2 position under specific conditions, especially in the absence of the more reactive C-I bond. After an initial functionalization that replaces the iodine, the ethoxy group would become the primary director for subsequent DoM-based functionalization at the C2 position.

Table 2: Orthogonal Reactivity of this compound

| Reactive Site | Reaction Type | Key Reagents | Resulting Transformation |

|---|---|---|---|

| C-I (Position 3) | Palladium-Catalyzed Cross-Coupling | Organoboron (Suzuki), Alkyne (Sonogashira), Amine (Buchwald-Hartwig) | Selective C-C or C-N bond formation at C3 |

| C-I (Position 3) | Halogen-Metal Exchange | n-BuLi, i-PrMgCl·LiCl | Formation of a nucleophilic center at C3 |

| C-H (Positions 2, 4, 6) | Electrophilic Aromatic Substitution | Br₂, HNO₃/H₂SO₄, Acyl Chloride/AlCl₃ | Introduction of electrophiles at positions ortho/para to the ethoxy group |

| C-H (Position 2) | Directed ortho-Metalation (DoM) | Alkyllithium reagents (after C-I functionalization) | Introduction of electrophiles at the position ortho to the ethoxy group |

Applications of 1 Ethoxy 3 Iodobenzene in Advanced Organic Synthesis

Precursors for Pharmaceutical and Agrochemical Intermediates

1-Ethoxy-3-iodobenzene serves as a crucial precursor in the synthesis of intermediates for the pharmaceutical and agrochemical industries. The presence of the iodine atom allows for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. whiterose.ac.ukresearchgate.net These reactions are pivotal in assembling the complex molecular frameworks often found in active pharmaceutical ingredients and agrochemicals. acs.org

The ethoxy group, on the other hand, modulates the electronic properties of the benzene (B151609) ring and can influence the regioselectivity of subsequent reactions. This directing effect is crucial for achieving the desired substitution patterns on the aromatic ring, a key consideration in the design of biologically active molecules. For instance, in the synthesis of certain agrochemicals, the specific positioning of functional groups on an aromatic core is essential for its herbicidal or insecticidal activity. Similarly, in pharmaceutical development, the precise architecture of a molecule dictates its interaction with biological targets. nbinno.com The versatility of this compound allows it to be a key starting material for a range of substituted aromatic compounds that are later elaborated into final products. cymitquimica.comsolubilityofthings.com

Synthesis of Biologically Active Compounds and Molecular Probes

The utility of this compound extends significantly into the realm of medicinal chemistry and chemical biology, where it is employed in the synthesis of biologically active compounds and molecular probes. These probes are essential tools for studying biological processes at the molecular level. weebly.com

Building Blocks for Complex Bioactive Scaffolds

This compound is a valuable building block for the construction of complex molecular scaffolds that form the core of many bioactive compounds. Its ability to participate in powerful synthetic transformations such as Suzuki-Miyaura and Sonogashira coupling reactions allows for the introduction of diverse substituents onto the aromatic ring. beilstein-journals.org This flexibility is paramount in creating libraries of compounds for high-throughput screening to identify new drug candidates.

For example, the iodo-group can be readily replaced by various aryl, alkyl, or alkynyl groups through palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl or substituted alkyne structures. beilstein-journals.orgcem.com These structural motifs are prevalent in a wide array of pharmaceuticals. The ethoxy group can also be a key pharmacophoric feature or can be chemically modified in later synthetic steps to introduce further complexity and functionality.

Strategies for Late-Stage Functionalization in Drug Discovery

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule, such as a drug candidate, in the final stages of its synthesis. acs.orgmarks-clerk.com This approach allows for the rapid generation of analogues with improved properties without the need to restart the synthesis from scratch. marks-clerk.com this compound and similar iodoaromatic compounds are instrumental in LSF strategies. charnwooddiscovery.com

The iodine atom serves as a handle for introducing a wide variety of functional groups through transition metal-catalyzed reactions. acs.org This enables medicinal chemists to fine-tune the pharmacological profile of a lead compound by systematically altering its structure. For instance, a library of derivatives can be created by coupling different boronic acids or alkynes to the this compound core of a larger molecule, allowing for the exploration of structure-activity relationships. charnwooddiscovery.com This approach has been successfully applied to the modification of natural products and other complex bioactive molecules. researchgate.net

Construction of Fused Heterocyclic Systems

Fused heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing these structural motifs. sioc-journal.cnuomus.edu.iq this compound is a valuable synthon for the construction of a variety of fused heterocyclic systems. organic-chemistry.org The reactivity of the iodo-group, combined with the directing influence of the ethoxy group, facilitates cyclization reactions that lead to the formation of these important ring systems.

Transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular cyclizations, are frequently employed to construct fused heterocycles from precursors derived from this compound. sioc-journal.cn For example, a precursor containing both the 1-ethoxy-3-iodophenyl moiety and a suitably positioned nucleophilic group can undergo intramolecular cyclization to form a benzo-fused heterocycle. This strategy has been used to synthesize a range of heterocyclic frameworks, including benzofurans, indoles, and quinolines, which are present in numerous biologically active compounds. sioc-journal.cnmsu.edu

Contributions to Materials Science and Functional Molecule Development

The applications of this compound are not limited to the life sciences; it also plays a role in the development of new materials and functional molecules. nbinno.com The ability to introduce specific functional groups through the iodo-substituent allows for the tailoring of the electronic and photophysical properties of organic molecules. chemscene.com

In materials science, iodoaromatic compounds like this compound are used as building blocks for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. chemscene.combldpharm.com The introduction of iodine can significantly alter the optical and electrical properties of these materials. chemscene.com Furthermore, the versatility of cross-coupling reactions enables the synthesis of complex conjugated systems with desirable properties for electronic applications. The development of novel functional molecules with tailored properties is an active area of research where this compound and its derivatives continue to be valuable tools. weebly.com

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Elucidation of Complex Product Structures

The transformation of 1-Ethoxy-3-iodobenzene into more complex derivatives requires rigorous structural confirmation. Researchers rely on a suite of spectroscopic methods to unambiguously determine the constitution and stereochemistry of reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of atoms, while Mass Spectrometry (MS) reveals the mass-to-charge ratio of the molecule and its fragments. Infrared (IR) spectroscopy identifies the functional groups present.

In a representative synthesis, 3-Iodophenol (B1680319) can be used as a precursor to create more elaborate structures. For instance, the reaction with 2-(allyloxy)ethyl tosylate yields 1-(2-(Allyloxy)ethoxy)-3-iodobenzene. The structure of this complex product was unequivocally confirmed through detailed spectroscopic analysis. rsc.org

| Technique | Observed Signals/Data |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) 7.99 (1H, br, ArH), 7.26 (1H, m, ArH), 6.97 (1H, t, J = 8.2 Hz, ArH), 6.87 (1H, m, ArH), 5.87 (1H, m, CH₂CH=CH₂), 5.26 (2H, m, CH₂CH₂=CH₂), 4.07 (4H, m, CH₂), 3.77 (2H, t, J = 4.7 Hz, CH₂) |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) 159.2, 134.3, 130.6, 129.9, 123.7, 117.3, 114.2, 94.2, 72.2, 68.2, 67.5 |

| ESMS | m/z calculated for [M + Na]⁺: 326.99, found: 326.81 |

Similarly, iodoarenes can serve as starting materials in palladium-catalyzed carbonylation reactions to produce complex aldehyde derivatives. For example, the reaction of o-methoxy-iodobenzene with carbon dioxide and a hydrosilane reductant yields o-methoxybenzaldehyde. The structure of the product is confirmed by comparing the observed NMR data with expected values. google.com

| Technique | Observed Signals (δ ppm) |

|---|---|

| ¹H NMR (400MHz, CDCl₃) | 10.47 (s, 1H), 7.82 (d, J=7.6Hz, 1H), 7.54 (dd, J=11.4, 4.2Hz, 1H), 7.01 (dd, J=16.5, 8.1Hz, 2H), 3.92 (s, 3H) |

| ¹³C NMR (100MHz, CDCl₃) | 190.0 (CO), 161.8 (C), 135.8 (CH), 128.4 (C), 124.8 (CH), 120.6 (CH), 111.6 (CH), 55.5 (CH₃) |

The synthesis of heterocyclic compounds often results in complex structures whose elucidation relies heavily on a combination of spectroscopic techniques. For example, the formation of 1-Ethoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one, a complex bicyclic urea, was confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). mdpi.com

| Technique | Observed Signals/Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.83 (s, 1H), 7.17–7.06 (m, 4H), 4.38 (q, J = 7.0 Hz, 2H), 1.46 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.8, 127.6, 124.3, 122.0, 121.6, 110.4, 106.9, 73.1, 13.7 |

| IR (KBr) | ν (cm⁻¹): 3184, 3078, 3061, 1713, 1479, 1298, 1202, 1179, 1023 |

| HRMS (DART) | m/z: ([M + H]⁺) Calculated for C₉H₁₁N₂O₂⁺ 179.0815; Found 179.0813 |

Monitoring Reaction Progress and Intermediate Formation

Understanding the progression of a chemical reaction is critical for optimization and mechanistic studies. Analytical techniques are employed to monitor the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates.

A common and straightforward method for routine reaction monitoring is thin-layer chromatography (TLC). rsc.org It allows for a quick, qualitative assessment of the reaction mixture by separating the components based on polarity, which can be visualized under UV light or with chemical stains. rsc.org For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often used to determine the conversion rate of starting materials and the yield of products over time. google.com

In-situ spectroscopic methods provide real-time data on the reaction as it occurs. Techniques like in-situ ¹H NMR spectroscopy allow researchers to directly observe the changes in the concentration of different species in the reaction flask, offering deep mechanistic insights. dur.ac.uk The yield of a product can also be accurately determined from a crude ¹H NMR spectrum by adding a known amount of an internal standard, such as 1,3,5-trimethoxybenzene, and comparing the integration of product peaks to the standard's peak.

Furthermore, spectroscopy is vital for detecting and characterizing short-lived reaction intermediates. In studies of organometallic catalysis, for example, the oxidative addition of iodobenzene (B50100) to a rhodium complex can be followed by IR and NMR spectroscopy to observe the formation of subsequent intermediates, such as a Rh(III)-acyl species formed after carbon monoxide insertion. researchgate.net In some cases, unexpected or unstable products can be identified by analyzing the crude reaction mixture with mass spectrometry, which can detect the molecular ion of a transient species. soton.ac.uk This comprehensive monitoring provides a complete picture of the reaction pathway, facilitating the development of more efficient and selective synthetic methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.